2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Description
2-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a bicyclic core comprising pyrazole and pyrimidine rings. The 5,7-dimethyl substitution on the pyrimidine moiety and the 4-chlorophenyl group at position 2 contribute to its unique physicochemical and biological properties. Its molecular formula is C15H13ClN4, with a molecular weight of 296.74 g/mol.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-7-10(2)18-14(16-9)8-13(17-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEXBHPZEQDICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324067 | |
| Record name | 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331422-58-3 | |
| Record name | 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 4-chloroaniline with 3,5-dimethylpyrazole-4-carboxaldehyde under acidic conditions, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring. The reaction typically requires heating and the use of a suitable solvent such as ethanol or acetic acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Oxidative Halogenation at Position 3
The C-3 position of pyrazolo[1,5-a]pyrimidines is highly reactive toward electrophilic substitution. A one-pot oxidative halogenation protocol enables the introduction of halogens (Cl, Br, I) using sodium halides (NaX) and potassium persulfate (K₂S₂O₈) in aqueous conditions . This method is scalable and compatible with diverse functional groups.
Example reaction conditions and yields
| Substrate | Halogen (X) | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Analogous pyrazolo[1,5-a]pyrimidine | Br | NaBr, K₂S₂O₈, H₂O | 80°C, 12 hours | 3-Bromo derivative | 81–95 |
| Analogous pyrazolo[1,5-a]pyrimidine | Cl | NaCl, K₂S₂O₈, H₂O | 80°C, 12 hours | 3-Chloro derivative | 70–85 |
Mechanism :
-
Cyclocondensation : Formation of the pyrazolo[1,5-a]pyrimidine core (if starting from precursors).
-
Oxidative Halogenation : K₂S₂O₈ oxidizes NaX to generate X⁺, which electrophilically substitutes the C-3 hydrogen .
Nucleophilic Aromatic Substitution at the 4-Chlorophenyl Group
The 4-chlorophenyl substituent at position 2 can participate in palladium-catalyzed cross-coupling reactions, though direct evidence for this compound is limited. Analogous pyrazolo[1,5-a]pyrimidines undergo Suzuki-Miyaura couplings when substituted with halogens .
Hypothetical reaction :
Key considerations :
-
The chloro group requires activation (e.g., via electron-withdrawing substituents) for efficient coupling.
-
Yields depend on steric hindrance from the methyl groups at positions 5 and 7.
Functionalization of Methyl Groups
The methyl groups at positions 5 and 7 are potential sites for oxidation or radical-mediated transformations. While no direct studies on this compound exist, analogous pyrazolo[1,5-a]pyrimidines undergo methyl oxidation to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .
Proposed pathway :
Challenges :
-
Selectivity between the 5- and 7-methyl groups requires precise control of reaction conditions.
-
Over-oxidation or ring degradation may occur under harsh conditions.
Condensation with Aldehydes
The C-3 hydrogen can participate in Knoevenagel-type condensations with aldehydes to form α,β-unsaturated derivatives. This reactivity is observed in structurally similar pyrazolo[1,5-a]pyrimidines under basic or acidic conditions .
Example :
Applications :
-
Extends π-conjugation for optoelectronic applications.
-
Introduces sites for further functionalization (e.g., Michael additions).
Reduction of the Pyrimidine Ring
Hydrogenation of the pyrimidine ring is feasible under catalytic hydrogenation conditions (H₂/Pd-C), converting the pyrazolo[1,5-a]pyrimidine to a dihydro derivative. This reaction modulates electronic properties and enhances solubility .
Conditions :
-
10% Pd-C, H₂ (1 atm), ethanol, 25°C, 6 hours.
-
Product : 4,7-Dihydro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Photochemical Reactions
UV irradiation of pyrazolo[1,5-a]pyrimidines in the presence of singlet oxygen (¹O₂) generates oxidized products, though studies specific to this compound are lacking. Analogous systems produce endoperoxides or hydroxylated derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines. Notably, a study demonstrated that specific derivatives exhibited significant anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating promising therapeutic potential .
Enzyme Inhibition
Pyrazolo[1,5-a]pyrimidines have also shown promise as enzyme inhibitors. They can act as selective inhibitors for various kinases and phosphodiesterases, which are crucial in cancer and inflammatory diseases. The structural characteristics of these compounds allow for targeted interactions with enzyme active sites, enhancing their specificity and efficacy .
Synthesis and Functionalization
The synthesis of 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. Recent advancements in synthetic methodologies, including microwave-assisted techniques and copper-catalyzed reactions, have improved yields and reduced reaction times significantly .
Case Study 1: Anticancer Screening
In a recent study, a library of pyrazolo[1,5-a]pyrimidine derivatives was synthesized and screened for anticancer activity against MDA-MB-231 cells. The results indicated that certain modifications to the pyrazolo structure enhanced cytotoxicity compared to standard chemotherapeutics. This underscores the importance of structural diversity in developing effective anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 29.1 | MDA-MB-231 |
| Compound B | 45.3 | MCF-7 |
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on specific kinases involved in cancer progression. The study revealed that modifications at the chlorophenyl position significantly enhanced inhibitory potency against target enzymes, suggesting a pathway for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Halogenated Derivatives
- DPA-713 (N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide) :
- DPA-714 (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) :
b. Carboxamide Derivatives
- N-(4-Chlorophenyl)-2-[(4-methoxyphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (7c): Features a carboxamide substituent at position 3 and a 4-methoxyphenylamino group.
c. 6,7-Disubstituted Analogues
- 3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (10f) :
Physicochemical and Pharmacokinetic Properties
A comparative analysis of Lipinski’s parameters for pyrazolo[1,5-a]pyrimidines (Table 1) reveals:
| Compound | Molecular Weight (g/mol) | logP | H-Bond Donors | H-Bond Acceptors | Drug-Likeness |
|---|---|---|---|---|---|
| Target Compound | 296.74 | 3.8 | 0 | 4 | Compliant |
| 5,7-Dihydroxy Derivatives | 280.28 | 1.2 | 2 | 6 | Non-compliant |
| 7-Aryl Derivatives | 350–400 | 4.5–5.0 | 0 | 5–6 | Borderline |
Key Findings :
- The 5,7-dimethyl substitution in the target compound optimizes lipophilicity (logP = 3.8) and compliance with Lipinski’s rules, enhancing oral bioavailability compared to polar dihydroxy derivatives .
- Fluorinated analogues (e.g., DPA-714) exhibit improved pharmacokinetics due to fluorine’s electronegativity and metabolic stability .
Stereochemical and Conformational Stability
- Syn- vs. Anti-Isomers: Reduction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine yields both syn- and anti-configured isomers. The syn-isomer is conformationally stable, enabling precise NOESY-based structural analysis, while the anti-isomer is labile .
- Comparison with Tetrazolo Analogues : 5,7-Dimethyltetrazolo[1,5-a]pyrimidine, a side product in multicomponent reactions, lacks the chloroaryl group, reducing its biological relevance .
Biological Activity
2-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a significant compound within the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory activities. The findings are supported by data tables and case studies derived from various research sources.
- Molecular Formula : C14H12ClN3
- Molecular Weight : 261.72 g/mol
- CAS Number : 738354
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. A screening of synthesized compounds showed varying degrees of growth inhibition against different cancer cell lines.
Case Study: MDA-MB-231 Cell Line
In a study assessing the anticancer activity of a library of pyrazolo[1,5-a]pyrimidin-7-ols against the MDA-MB-231 human breast cancer cell line, none of the tested compounds exhibited significant growth inhibition compared to controls. However, subsequent investigations into triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines demonstrated promising results.
| Compound | Concentration (µM) | % Cell Viability |
|---|---|---|
| Control (YM155) | - | 20% |
| Triazole Hybrid 1 | 10 | 45% |
| Triazole Hybrid 2 | 20 | 30% |
The results indicate that while initial compounds were ineffective, modifications through hybridization improved anticancer activity significantly .
Anti-inflammatory Activity
Pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory properties. In vitro assays have shown that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.
Inhibition Assay Results
| Compound | COX-2 IC50 (µM) | Comparison with Celecoxib (IC50 = 0.04 µM) |
|---|---|---|
| Compound A | 0.04 ± 0.09 | Equivalent |
| Compound B | 0.06 ± 0.02 | Higher |
Both compounds demonstrated significant inhibitory activity against COX-2, suggesting their potential as anti-inflammatory agents .
Antibacterial Activity
The antibacterial efficacy of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. Several synthesized compounds exhibited notable activity against multidrug-resistant bacterial strains.
Screening Results
In a study involving agar well-diffusion and broth microdilution methods:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | S. aureus | 15 |
| Compound D | P. aeruginosa | 18 |
These findings underscore the potential of these derivatives in combating antibiotic resistance .
Enzyme Inhibition Studies
The enzyme inhibitory activities of pyrazolo[1,5-a]pyrimidines have been evaluated against various targets including acetylcholinesterase (AChE) and urease.
Inhibition Data
| Compound | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| Compound E | 0.05 ± 0.01 | 0.03 ± 0.02 |
| Compound F | 0.07 ± 0.02 | 0.05 ± 0.01 |
These results indicate that certain derivatives exhibit potent enzyme inhibition which may be beneficial for therapeutic applications in neurodegenerative diseases and urea cycle disorders .
Q & A
Q. What are the optimized synthetic routes for 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine?
The compound can be synthesized via multi-step protocols starting from ethyl 2-cyanoacetate. A three-step method involves cyclocondensation with hydrazine derivatives followed by regioselective chlorophenyl substitution. Key intermediates, such as ethyl 2-cyano-3-(dimethylamino)acrylate, are generated in situ to improve yield (65–75%). Critical parameters include solvent choice (acetic acid or ethanol), temperature control (reflux conditions), and catalyst-free arylations for regioselectivity .
Q. How is structural characterization of pyrazolo[1,5-a]pyrimidine derivatives performed?
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential. For example, 2D -NMR confirms tautomeric stability (e.g., non-quinoidal structures in derivatives like 3-(4-hydroxyphenylazo)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-one). X-ray crystallography further resolves geometric isomerism in dearomatized products .
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, masks, protective eyewear) and conduct reactions in fume hoods. Avoid skin contact due to potential neurotoxicity. Waste must be segregated and processed by certified hazardous waste facilities. Cross-contamination is minimized using disposable pipette tips and dedicated glassware .
Advanced Research Questions
Q. How can structural modifications enhance binding affinity to the translocator protein (TSPO) for neuroimaging?
Fluorine-18 labeling at the 3-position or alkoxy substitutions on the phenyl ring improve TSPO affinity (subnanomolar IC). Radiolabeling via Sonogashira coupling or nucleophilic substitution enables PET tracer development. Comparative autoradiography in rodent neuroinflammation models validates target specificity .
Q. What experimental approaches resolve contradictions in biological activity data across analogs?
Address discrepancies (e.g., anxiolytic vs. antipsychotic effects) via in vivo behavioral assays (e.g., murine aggression models) and receptor profiling. For example, 3-halo derivatives (Cl, Br, I) show anxiolytic activity comparable to diazepam but lack ethanol/barbiturate potentiation, requiring dose-response studies and ADMET profiling to clarify mechanisms .
Q. How does dearomatization of the pyrimidine ring affect conformational dynamics?
Reduction of the pyrimidine ring generates two pairs of geometric isomers, confirmed by NMR and computational modeling (DFT). Isomer lability influences binding to biological targets, necessitating chiral separation techniques (e.g., HPLC with chiral columns) for pharmacological evaluation .
Q. What computational tools predict physicochemical and pharmacokinetic properties of derivatives?
SwissADME and Lipinski’s Rule of Five assess drug-likeness. For 5,7-dimethyl derivatives, molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors (<10) are calculated. Toxicity is modeled using ProTox-II to prioritize candidates for in vivo testing .
Q. How are radiolabeled derivatives optimized for in vivo PET imaging?
-labeling via prosthetic groups (e.g., fluoroethoxy) improves blood-brain barrier penetration. Biodistribution studies in lesion models (e.g., AMPA-induced neuroinflammation) quantify ipsilateral-to-contralateral ratios, with -DPA-714 showing superior retention (2.5:1 at 60 min) .
Q. What strategies isolate and characterize geometric isomers post-dearomatization?
Column chromatography (silica gel, hexane/EtOAc) separates isomers, while variable-temperature NMR monitors interconversion. X-ray crystallography (e.g., CCDC deposition codes) definitively assigns stereochemistry .
Q. How do bioisosteric replacements influence scaffold versatility?
Replacing pyrazole with pyrazolo[1,5-a]pyrimidine retains bioactivity while improving metabolic stability. For example, 3-carboxamide derivatives synthesized via Pd-catalyzed C–H arylation show enhanced solubility and target engagement in kinase assays .
Methodological Tables
Table 1. Key Synthetic Routes Comparison
| Method | Yield (%) | Key Step | Reference |
|---|---|---|---|
| Cyclocondensation | 70 | In situ intermediate generation | |
| Sonogashira coupling | 65 | -Labeling | |
| Hydrazine cyclization | 75 | Tautomeric stabilization |
Table 2. Pharmacological Profiles of Selected Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
